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molecular formula C8H8ClNO2 B1357888 Methyl 4-chloro-6-methylnicotinate CAS No. 886372-05-0

Methyl 4-chloro-6-methylnicotinate

Cat. No. B1357888
M. Wt: 185.61 g/mol
InChI Key: VAKBQHRUUZLSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901305B2

Procedure details

To a solution of methyl 4,6-dichloronicotinate (3.00 g, 14.56 mmol) and trimethylboroxine (1.097 g, 8.74 mmol) in 1,4-dioxane (70 mL) and water (7 mL) was added cesium carbonate (14.23 g, 43.7 mmol). The mixture was degassed with argon over a period of 5 minutes. PdCl2(dppf)-CH2Cl2 adduct (1.189 g, 1.456 mmol) was added and the reaction mixture was heated to 110° C. for 16 h. The reaction mixture was cooled to room temperature, diluted with water (100 mL) and extracted with ethyl acetate (200 mL). The organic phase was washed with brine (2×100 mL), dried over Na2SO4, and concentrated under reduced pressure. The residue obtained was purified by silica gel chromatography using ethyl acetate-petroleum ether mixture to afford methyl 4-chloro-6-methylnicotinate (700 mg, 2.87 mmol, 20% yield) as a yellow liquid. LC/MS (ESI) m/e 186.0 [(M+H)+, calcd for C8H9ClNO2 185.6]; LC/MS retention time (Method I) tR=1.79 min.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.097 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
14.23 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.189 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][N:5]=[C:4](Cl)[CH:3]=1.[CH3:13]B1OB(C)OB(C)O1.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[Cl:1][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][N:5]=[C:4]([CH3:13])[CH:3]=1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=CC(=NC=C1C(=O)OC)Cl
Name
Quantity
1.097 g
Type
reactant
Smiles
CB1OB(OB(O1)C)C
Name
cesium carbonate
Quantity
14.23 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.189 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed with argon over a period of 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=C1C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.87 mmol
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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